6-(2-Ethoxyphenyl)pyrimidin-4-amine
Overview
Description
6-(2-Ethoxyphenyl)pyrimidin-4-amine, also known as EPPA or LSK663, is a pyrimidine derivative. It has the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The ethoxyphenyl group is attached at the 6th position of the pyrimidine ring .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not mentioned in the available sources. Pyrimidines in general are known to participate in a variety of reactions, but the specifics would depend on the exact conditions and reactants .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 387.2±32.0 °C and its density is predicted to be 1.170±0.06 g/cm3 . Its pKa value is predicted to be 4.82±0.10 .Scientific Research Applications
Transformation into 2-Substituted Amino-Derivatives
6-(2-Ethoxyphenyl)pyrimidin-4-amine is explored for its ability to transform into various amino-derivatives. 6-Alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones, similar in structure, have been shown to efficiently convert into 2-alkyl(and 2-aryl)amino-derivatives (Botta et al., 1985).
Anti-Inflammatory and Analgesic Activities
Studies on pyrimidine derivatives, including structures related to this compound, have revealed their potential for anti-inflammatory and analgesic activities. Notably, specific pyrimidine compounds exhibited significant activity at certain dosages (Sondhi et al., 2009).
Antifungal Properties
Pyrimidine derivatives, closely related to this compound, have been synthesized and tested for antifungal effects. They showed promising results against fungi like Aspergillus terreus and Aspergillus niger, indicating potential as antifungal agents (Jafar et al., 2017).
Molecular Recognition and Binding Properties
Research on cytosine-based ditopic receptors, which are structurally related to this compound, highlights their potential in molecular recognition and binding, specifically with guanosine monophosphate. This application is crucial in biochemical and pharmaceutical research (Furuta et al., 1991).
Synthesis of Novel Pyrimidines and Their Derivatives
Recent studies have focused on synthesizing novel pyrimidine derivatives, including those similar to this compound, for various pharmacological and biological activities. These derivatives are characterized using different methods like TLC, IR, and NMR techniques (Jadhav et al., 2022).
Azo Coupling and Antimicrobial Activity
The synthesis of 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones, through azo coupling processes, showcases the versatility of pyrimidine derivatives in creating compounds with potential antimicrobial activity (Patel et al., 2010).
Mechanism of Action
Target of Action
The primary target of 6-(2-Ethoxyphenyl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.
Mode of Action
this compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it . This interaction can inhibit the normal function of the enzyme, leading to changes in the metabolic processes it controls.
Biochemical Pathways
The inhibition of acetyl-CoA carboxylase by this compound affects the fatty acid biosynthesis pathway . This disruption can lead to downstream effects such as the disruption of cell membrane integrity in microorganisms, contributing to its antimicrobial activity.
Result of Action
The result of this compound’s action is the inhibition of the acetyl-CoA carboxylase enzyme, leading to disruption of fatty acid biosynthesis . This disruption can lead to cell death in microorganisms, demonstrating the compound’s antimicrobial activity.
Biochemical Analysis
Biochemical Properties
6-(2-Ethoxyphenyl)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrimidine derivatives, including this compound, have been shown to interact with enzymes involved in DNA and RNA synthesis, such as thymidylate synthase and dihydrofolate reductase . These interactions can inhibit the activity of these enzymes, leading to disruptions in nucleic acid synthesis and cell proliferation .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, pyrimidine derivatives, including this compound, have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells . Additionally, these compounds can affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to the active sites of enzymes, inhibiting their activity and disrupting biochemical pathways . For instance, this compound can inhibit thymidylate synthase, leading to a decrease in thymidine triphosphate (TTP) levels and subsequent inhibition of DNA synthesis . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been observed to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound has been shown to exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity . At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits therapeutic effects at doses below a certain threshold and toxic effects at doses above this threshold .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . Additionally, this compound can influence the activity of enzymes involved in nucleotide synthesis and degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, such as nucleoside transporters, and can bind to proteins that facilitate its distribution within cells . The localization and accumulation of this compound within specific tissues and cellular compartments can influence its biological activity and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can be localized to the nucleus, where it can interact with DNA and RNA, influencing gene expression and nucleic acid synthesis . Additionally, this compound can be localized to the mitochondria, where it can affect mitochondrial function and apoptosis .
Properties
IUPAC Name |
6-(2-ethoxyphenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-16-11-6-4-3-5-9(11)10-7-12(13)15-8-14-10/h3-8H,2H2,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDHZTIXXKBXMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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